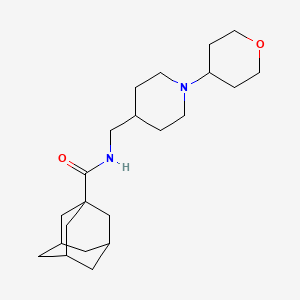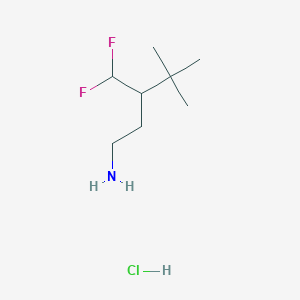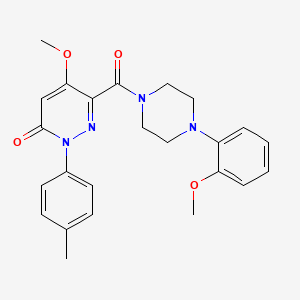
5-methoxy-6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-(p-tolyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-methoxy-6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-(p-tolyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C24H26N4O4 and its molecular weight is 434.496. The purity is usually 95%.
BenchChem offers high-quality 5-methoxy-6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-(p-tolyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methoxy-6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-(p-tolyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has explored the synthesis and antimicrobial activities of novel triazole derivatives, including compounds structurally related to 5-methoxy-6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-(p-tolyl)pyridazin-3(2H)-one. These studies have highlighted the potential of these compounds in generating new antimicrobial agents with significant activity against various microorganisms. Such compounds have been synthesized from various ester ethoxycarbonylhydrazones and primary amines, demonstrating good to moderate activities against test microorganisms, indicating their potential application in developing new antimicrobial therapies (Bektaş et al., 2007).
Discovery and Bioactivity in HIV Research
The discovery and synthesis of bis(heteroaryl)piperazines (BHAPs), including analogs related to the specified compound, have significantly impacted HIV-1 research. These compounds have been shown to inhibit HIV-1 reverse transcriptase effectively, leading to the development of new non-nucleoside reverse transcriptase inhibitors (NNRTIs) for clinical evaluation. Such research underscores the compound's relevance in advancing HIV therapy, highlighting the synthesis and evaluation process of these compounds for their potent antiviral activities (Romero et al., 1994).
Anticonvulsant Drug Properties
Studies on the structural and electronic properties of anticonvulsant drugs have included derivatives structurally related to 5-methoxy-6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-(p-tolyl)pyridazin-3(2H)-one. These studies provide insights into the crystal structures and potential anticonvulsant activities of such compounds, offering a basis for further research and development in epilepsy treatment (Georges et al., 1989).
Role in Serotonin Receptor Research
Compounds related to 5-methoxy-6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-(p-tolyl)pyridazin-3(2H)-one have been studied for their potential as serotonin receptor ligands. This research is critical for developing new therapeutic agents for psychiatric and neurological disorders, as these compounds exhibit high affinity for serotonin receptors, suggesting their utility in treating conditions related to serotonin dysregulation (Zhuang et al., 1998).
Antitumor Activity Exploration
Bis-indole derivatives, structurally similar to the specified compound, have shown promising antitumor activities in preliminary screenings. These compounds have undergone evaluations for their effects on various cancer cell lines, indicating their potential in cancer therapy. Such research into the antitumor activity of these compounds underscores the importance of structural and mechanistic studies in identifying new therapeutic agents for cancer treatment (Andreani et al., 2008).
properties
IUPAC Name |
5-methoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-17-8-10-18(11-9-17)28-22(29)16-21(32-3)23(25-28)24(30)27-14-12-26(13-15-27)19-6-4-5-7-20(19)31-2/h4-11,16H,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNIWSPISYYYAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-(p-tolyl)pyridazin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7As)-spiro[5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazole-3,3'-oxetane]](/img/structure/B2931473.png)


![1-[4-(2-Phenoxyethyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2931477.png)
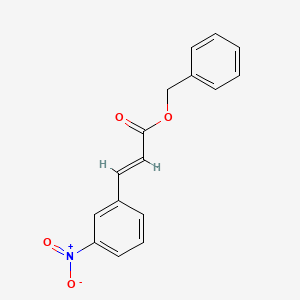
![N-(2,5-dimethylphenyl)-2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2931481.png)

![2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride](/img/structure/B2931483.png)

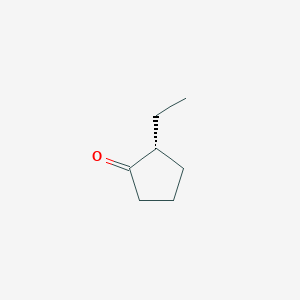
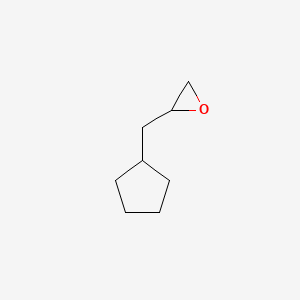
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2931493.png)
